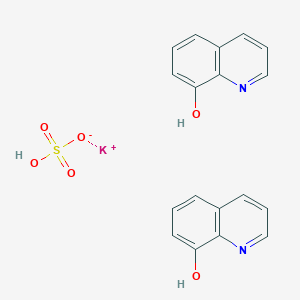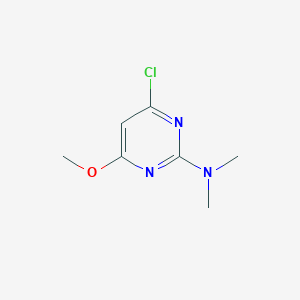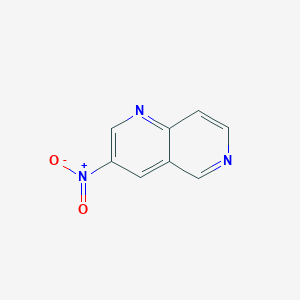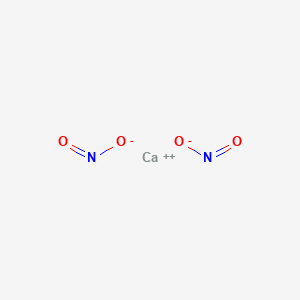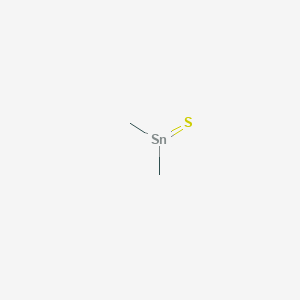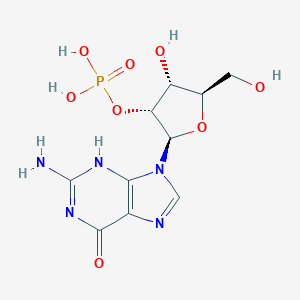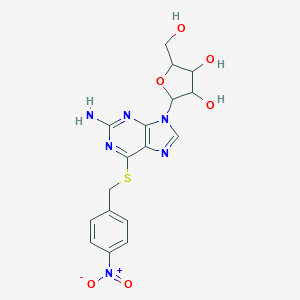
NBTGR
説明
NBTGR (p-Nitrobenzylthioguanosine) is a potent inhibitor of nucleoside transport . It inhibits the absorption of adenosine with a Ki of 70 nM .
Molecular Structure Analysis
This compound has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .科学的研究の応用
ヌクレオシド輸送阻害
NBTGRは、ヌクレオシド輸送の強力な阻害剤です . 細胞を1μMのthis compoundに曝露すると、ウリジンの取り込み速度は初期段階でゼロになります . この阻害は堅牢であり、繰り返し洗浄を行ってもthis compound処理した細胞のウリジン輸送能力は回復しません .
ウリジン、イノシン、シチジンの取り込み阻害
This compoundは、対応する塩基の取り込みや、D-グルコースまたはL-ロイシンの取り込みを阻害することなく、ウリジン、イノシン、シチジンの流入を阻害します . ウリジンは、濃度依存的にthis compoundによるウリジン輸送の阻害を拮抗します .
強誘電特性
組成修飾による新しいBNT系セラミックス、および強誘電特性への特化 . 外部電界下での相転移挙動、およびエネルギー貯蔵、パルス電源、焦電検出などの関連するアプリケーションが提案されました .
エネルギー貯蔵
BNT系セラミックスは、エネルギー貯蔵用途で用いることが提案されています . これらのセラミックスの強誘電特性は、この用途に適しています .
パルス電源
作用機序
Target of Action
NBTGR, also known as p-Nitrobenzylthioguanosine, is a potent inhibitor of nucleoside transport . Its primary target is the nucleoside transport system, specifically the adenosine uptake process . This system plays a crucial role in the regulation of many physiological processes, including energy transfer and signal transduction.
Mode of Action
This compound interacts with its target by inhibiting the uptake of adenosine, a key nucleoside involved in various biochemical processes . The inhibition is significant, with a Ki value of 70 nM . This interaction results in a decrease in the transport of nucleosides across the cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nucleoside transport pathway. By inhibiting adenosine uptake, this compound disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they generally involve changes in energy transfer and signal transduction processes within the cell.
Pharmacokinetics
As a nucleoside transport inhibitor, it can be inferred that this compound’s bioavailability and pharmacokinetic profile would be significantly influenced by its ability to inhibit adenosine uptake .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in nucleoside transport. By inhibiting adenosine uptake, this compound can alter the intracellular concentrations of adenosine and other nucleosides . This can lead to changes in various cellular processes, including energy transfer and signal transduction.
Safety and Hazards
When handling NBTGR, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and kept away from and upwind of spill/leak .
Relevant Papers One relevant paper discusses the comparative pharmacology of the nitrobenzylthioguanosine-sensitive and -resistant nucleoside transport mechanisms of Ehrlich ascites tumor cells . Another paper cited by a supplier of this compound discusses its use in research .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13153-27-0, 129970-97-4 | |
| Record name | 6-(4-Nitrobenzylthio)guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrobenzylthioguanine formycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




